N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12-3-2-4-14(11-12)16(19)17-8-5-15(18)13-6-9-20-10-7-13/h2-4,11,13,15,18H,5-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIAORLCVDDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific conditions and reagents used can vary, but the general approach involves the coupling of a halogenated benzamide with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The oxan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the benzamide group can yield an amine .
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Oxan-4-yl vs. Dimethyl Groups : The tetrahydropyran ring in the target compound introduces greater steric bulk and conformational flexibility compared to the rigid dimethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may enhance solubility or alter metal coordination geometry .
- Hydroxypropyl Chain : The hydroxy group’s position (3-hydroxypropyl vs. 2-hydroxyethyl) affects chelation dynamics. A longer chain could enable diverse coordination modes with transition metals.
- Piperazinyl vs. Oxan-4-yl : Piperazine-containing analogs (e.g., compound 24 in ) prioritize nitrogen-based coordination, whereas the target compound emphasizes dual N,O interactions.
Key Observations :
- Amino Alcohol Reactivity: The target compound likely requires 3-amino-3-(oxan-4-yl)propanol, a less common amino alcohol compared to 2-amino-2-methyl-1-propanol. This may necessitate tailored purification protocols (e.g., silica chromatography ).
- Reagent Compatibility : HBTU/HATU coupling agents are effective for benzamide formation, but the oxan-4-yl group’s steric hindrance could reduce reaction efficiency compared to dimethyl analogs .
Spectroscopic and Crystallographic Data
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
- Target Compound (Predicted): Expected 1H NMR shifts for oxan-4-yl (δ 1.5–4.0 ppm, multiplet) and hydroxypropyl (δ 3.5–4.5 ppm) groups. Potential for dual coordination via N (amide) and O (hydroxy/oxan), enabling larger chelate rings (7–8 members) compared to dimethyl analogs .
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide is a compound with significant potential in the field of medicinal chemistry, particularly as an EZH2 inhibitor. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Overview of Biological Activity
The compound this compound has been identified as a novel inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase involved in gene silencing and cancer progression. By inhibiting EZH2, this compound shows promise in treating various cancers, including astrocytoma and bladder cancer.
EZH2 plays a crucial role in the regulation of gene expression through histone methylation. The inhibition of EZH2 by this compound leads to:
- Reactivation of Tumor Suppressor Genes : By reversing the silencing effects of EZH2, the compound can restore the expression of genes that inhibit tumor growth.
- Induction of Apoptosis : Inhibition of EZH2 has been linked to increased apoptosis in cancer cells, contributing to reduced tumor viability.
Case Studies
- Astrocytoma Treatment : A study demonstrated that treatment with this compound resulted in significant tumor regression in astrocytoma models. The compound was shown to decrease cell proliferation and promote apoptosis through upregulation of pro-apoptotic factors.
- Bladder Cancer : In preclinical trials, this compound exhibited potent anti-tumor activity against bladder cancer cell lines, leading to a reduction in tumor size and improved survival rates in animal models.
Data Table: Biological Activity Summary
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Toxicological studies have shown that at therapeutic doses, the compound exhibits minimal adverse effects, making it a promising candidate for further clinical development.
Q & A
Basic: What are the recommended synthetic strategies for preparing N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide?
Answer:
The compound can be synthesized via a multi-step approach involving:
- Esterification and saponification : React 3-methylbenzoic acid derivatives with oxane-containing alcohols under reflux conditions (e.g., using ethanol or methanol as solvents) to form intermediates .
- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the hydroxy-oxane-propyl moiety to the benzamide core. Optimize reaction time (typically 12–24 hours) and temperature (room temperature to 40°C) to improve yields .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using methanol or ethanol) to isolate high-purity products .
Basic: How can the structural integrity of this compound be confirmed?
Answer:
Use a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Identify characteristic peaks, such as the oxane ring protons (δ 3.3–4.0 ppm) and the hydroxy group (broad singlet at δ 1.5–2.5 ppm). Compare with reference spectra of structurally similar compounds .
- Mass spectrometry (ESI-MS) : Confirm the molecular ion peak (e.g., m/z 320–350 for the free base) and fragmentation patterns .
- Optical rotation : Measure [α]25D values to verify stereochemical purity, especially if chiral centers are present .
Advanced: How can stereochemical challenges in synthesizing this compound be addressed?
Answer:
- Chiral resolution : Use enantioselective catalysts (e.g., chiral oxazaborolidines) during key steps like hydroxypropyl-oxane formation to minimize racemization .
- Diastereomer separation : Employ preparative HPLC with chiral stationary phases (e.g., amylose-based columns) or fractional crystallization (e.g., using ethanol/water mixtures) to isolate desired stereoisomers .
- Monitoring : Track enantiomeric excess (ee) via chiral GC or HPLC at intermediate stages .
Advanced: What experimental conditions optimize the solubility of this compound in biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) combined with PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining biocompatibility .
- pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to stabilize the hydroxy group and minimize precipitation .
- Surfactants : Add polysorbate-80 (0.01–0.1% w/v) for lipophilic formulations .
Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?
Answer:
- Cross-validate techniques : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian software) to confirm assignments .
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., oxane ring puckering) by acquiring spectra at multiple temperatures (25°C vs. 40°C) .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehydroxylated or oxidized derivatives) that may skew data .
Advanced: What strategies mitigate low yields in the final amide coupling step?
Answer:
- Activation optimization : Replace standard EDC/HOBt with COMU or PyBOP for higher coupling efficiency, especially with sterically hindered amines .
- Solvent selection : Use dichloromethane or DMF to improve reactant solubility and reduce side reactions .
- Microwave-assisted synthesis : Apply controlled microwave heating (50–80°C, 30–60 minutes) to accelerate reaction kinetics .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage conditions : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond or oxidation of the hydroxy group .
- Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt (enhances stability and reduces hygroscopicity) .
Advanced: How can researchers design SAR studies for derivatives of this compound?
Answer:
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 3-methylbenzamide position to assess steric/electronic effects on bioactivity .
- Oxane ring substitution : Replace the oxane ring with piperidine or morpholine analogs to evaluate conformational flexibility .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like enzymes or receptors .
Advanced: What methods validate the biological activity of this compound in vitro?
Answer:
- Enzyme inhibition assays : Test against targets like nitric oxide synthase (iNOS) using rat aortic tissue models, monitoring IC50 values and selectivity indices .
- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation via flow cytometry .
- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS-based metabolite profiling .
Advanced: How can conflicting bioactivity data from different assay formats be reconciled?
Answer:
- Assay standardization : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to identify context-dependent effects .
- Buffer compatibility : Ensure assay buffers (e.g., HEPES vs. PBS) do not interfere with compound solubility or stability .
- Positive controls : Include reference compounds (e.g., known iNOS inhibitors) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
